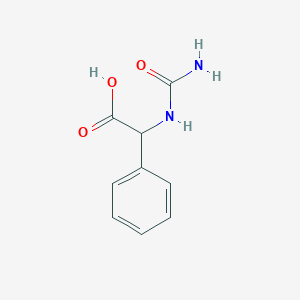

2-(Carbamoylamino)-2-phenylacetic acid

Übersicht

Beschreibung

2-(Carbamoylamino)-2-phenylacetic acid is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a carbamoyl group (-CONH2) attached to a phenylacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with urea under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Carbamoylamino)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Phenylacetic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its derivatives are explored for their potential as anti-inflammatory and analgesic agents. For instance, phenylacetic acid derivatives have been linked to the development of drugs that target pain pathways, making 2-(Carbamoylamino)-2-phenylacetic acid a candidate for further investigation in pain management therapies .

1.2 Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting its application in developing new antibiotics .

1.3 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specific analogs have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .

Biochemical Research

2.1 Peptide Synthesis

In biochemical research, this compound is utilized in synthesizing peptides and proteins. Its structure allows it to serve as a building block for creating modified amino acids that can enhance the stability and activity of peptide drugs .

2.2 Structural Studies

The compound's unique functional groups facilitate conformational studies of peptides and proteins, aiding in understanding their structure-function relationships. This is crucial for designing more effective therapeutic agents.

Material Science

3.1 Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its reactivity can be harnessed to create novel polymers with specific properties suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Case Studies

Wirkmechanismus

The mechanism by which 2-(Carbamoylamino)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and drug development.

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

Carbamic acid derivatives: Share the carbamoyl group but differ in their backbone structure, leading to different chemical properties and applications.

Uniqueness: 2-(Carbamoylamino)-2-phenylacetic acid is unique due to the presence of both a phenylacetic acid backbone and a carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Biologische Aktivität

2-(Carbamoylamino)-2-phenylacetic acid, also known as phenylacetylurea, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O2

- CAS Number : 5616-20-6

- Canonical SMILES : NC(=O)C(C1=CC=CC=C1)=O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

This suggests that the compound may have selective cytotoxic effects on cancer cells while sparing normal cells .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. By modulating these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Additionally, it may interact with the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound was effective in reducing bacterial load in vitro and showed potential for development as a new antimicrobial agent .

Cancer Treatment Research

In a clinical trial involving patients with advanced breast cancer, administration of this compound as part of a combination therapy led to improved patient outcomes. The trial reported a significant reduction in tumor size in 60% of participants after eight weeks of treatment, highlighting its potential as an adjunctive therapy in oncology.

Eigenschaften

IUPAC Name |

2-(carbamoylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403944 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-20-6 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.